molecular formula C6H5NO3S B1522034 4-Carbamoylthiophene-2-carboxylic acid CAS No. 1197877-55-6

4-Carbamoylthiophene-2-carboxylic acid

Cat. No. B1522034
M. Wt: 171.18 g/mol
InChI Key: VKHSGKLHGCKCMQ-UHFFFAOYSA-N
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Description

4-Carbamoylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5NO3S . It has a molecular weight of 171.18 . This compound is used in diverse scientific research due to its unique properties, making it ideal for studying organic synthesis, medicinal chemistry, and material science.


Molecular Structure Analysis

The InChI code for 4-Carbamoylthiophene-2-carboxylic acid is 1S/C6H5NO3S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H, (H2,7,8) (H,9,10) .


Physical And Chemical Properties Analysis

4-Carbamoylthiophene-2-carboxylic acid is a powder that is stored at room temperature .

Scientific Research Applications

4-Carbamoylthiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1197877-55-6 . It has a molecular weight of 171.18 and is typically stored at room temperature . This compound is often used in scientific research, particularly in the field of organic synthesis .

Carboxylic acids, such as 4-Carbamoylthiophene-2-carboxylic acid, are versatile organic compounds that have a wide range of applications in various scientific fields . Here are some potential applications:

  • Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules. They are active in organic reactions, such as substitution, elimination, oxidation, and coupling .

  • Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

  • Polymers : In the field of polymers, carboxylic acids have applications as monomers, additives, catalysts, etc .

Safety And Hazards

The safety information for 4-Carbamoylthiophene-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-carbamoylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHSGKLHGCKCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carbamoylthiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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